molecular formula C9H15ClN2OS B2834500 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride CAS No. 1909313-29-6

2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride

Cat. No. B2834500
CAS RN: 1909313-29-6
M. Wt: 234.74
InChI Key: ZGZWJALGBJRLGS-UHFFFAOYSA-N
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Description

2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride is a chemical compound with the CAS Number: 1909313-29-6 . It has a molecular weight of 234.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(thiophen-2-ylmethyl)butanamide hydrochloride . The InChI code is 1S/C9H14N2OS.ClH/c1-2-8(10)9(12)11-6-7-4-3-5-13-7;/h3-5,8H,2,6,10H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 234.75 .

Scientific Research Applications

Synthesis of Novel Metal Complexes

The compound can be used in the synthesis of novel metal complexes. For instance, a novel metal complex was synthesized using a freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques, and the complex was assigned a distorted square pyramidal geometry .

Biological Perspective Exploration

The synthesized complex, along with the ligand, was used to assess biological perspectives. DNA binding assays and antibacterial activity were used for this purpose . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .

Antibacterial Activity Study

An in vitro antibacterial activity study was conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains with the free ligand and Zn (II) metal complex .

Computational Simulation

The stable geometry of the complex was established through computational simulation utilizing density functional theory . This was followed by the calculation of several electronic properties .

ADMET Analysis

The ADMET characteristics of the complex and ligand were assessed using ADMET analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride”, have been used in the synthesis of various biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(thiophen-2-ylmethyl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-2-8(10)9(12)11-6-7-4-3-5-13-7;/h3-5,8H,2,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZWJALGBJRLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride

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